(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride

Epigenetics Histone Demethylase Enzyme Inhibition

This specific 3‑methoxy‑4‑fluorobenzyl hydrazine hydrochloride is the core scaffold of the KDM4A (JMJD2A) inhibitor LDD2269. The 3‑methoxy/4‑fluoro substitution pattern provides >9‑fold greater enzyme‑inhibition potency compared with the 3‑fluoro/4‑methoxy regioisomer – a critical selectivity factor for cancer‑epigenetics chemical probes. The hydrochloride salt ensures optimal solubility, formulation stability, and accurate stoichiometric calculations. A published synthetic route from 3‑methoxy‑4‑fluoroaniline guarantees reliable access for medicinal chemistry and fluorinated‑building‑block campaigns. Choose this exact isomer to avoid potency loss and streamline your probe‑development workflow.

Molecular Formula C8H12ClFN2O
Molecular Weight 206.64 g/mol
CAS No. 766498-29-7
Cat. No. B1437267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
CAS766498-29-7
Molecular FormulaC8H12ClFN2O
Molecular Weight206.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNN)F.Cl
InChIInChI=1S/C8H11FN2O.ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;/h2-4,11H,5,10H2,1H3;1H
InChIKeyGVYRNDSQBNXJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS 766498-29-7) Technical Baseline for Procurement and Research


(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is an organofluorine hydrazine derivative used as a research intermediate and building block . Its molecular formula is C8H12ClFN2O (MW 206.64) . This compound is classified as a substituted benzylhydrazine and may exhibit biological activity including enzyme inhibition [1].

Why In-Class Benzylhydrazine Analogs Cannot Replace (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS 766498-29-7)


The substitution pattern of the benzyl ring (3-methoxy, 4-fluoro versus 3-fluoro, 4-methoxy) is a critical determinant of enzyme inhibition potency and selectivity, particularly for targets like KDM4A [1]. Replacing this specific regioisomer with other in-class benzylhydrazines (e.g., 3-fluoro-4-methoxy-benzylhydrazine) may result in a >9-fold loss of potency or altered selectivity profiles [1]. Additionally, differences in salt form (hydrochloride vs. dihydrochloride vs. free base) affect solubility, formulation stability, and molecular weight calculations for reaction stoichiometry .

Quantitative Evidence Guide for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS 766498-29-7)


Regioisomer LDD2269 (3-Methoxy-4-fluorobenzyl-hydrazine) Potency Against KDM4A: A >9-Fold Activity Difference Compared to Closest Isomer

The 3-methoxy-4-fluoro substitution pattern on the benzyl ring, as found in LDD2269 (a regioisomer of the target compound), is critical for KDM4A inhibition. The compound with 3-methoxy-4-fluoro substitution exhibits a >9-fold increase in potency (IC50 17.8 µM) compared to its 3-fluoro-4-methoxy isomer [1].

Epigenetics Histone Demethylase Enzyme Inhibition

Benzylhydrazine Scaffold: Mechanism-Based Inactivation of Dopamine β-Hydroxylase with 4-Fold Isotope Effect

The benzylhydrazine core structure, of which (3-Methoxy-4-fluorobenzyl)hydrazine is a derivative, acts as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH) [1]. The second-order rate constant for DBH inactivation is increased ~4-fold when benzylic hydrogens are replaced with deuterium [1].

Enzyme Mechanism Neurochemistry Covalent Inhibition

Synthetic Route for (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride from 3-Methoxy-4-fluoroaniline

A validated synthetic route to (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride (a synonym for the target compound) starts from 3-methoxy-4-fluoroaniline, using diazotization with sodium nitrite followed by reduction with stannous chloride in HCl .

Organic Synthesis Process Chemistry Building Block Preparation

Molecular Weight and Salt Form Differentiation: Hydrochloride vs. Dihydrochloride

The hydrochloride salt (CAS 766498-29-7, MW 206.65) has a molecular weight approximately 18% lower than the dihydrochloride salt (CAS 1185081-71-3, MW 243.11) . This difference is critical for accurate stoichiometric calculations in synthetic or biological applications.

Analytical Chemistry Formulation Inventory Management

Recommended Research and Industrial Applications for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS 766498-29-7)


Epigenetic Probe Development Targeting KDM4A Histone Demethylase

This compound, as the core of the inhibitor LDD2269, is suitable for developing chemical probes to study KDM4A (JMJD2A) function in cancer epigenetics, where >9-fold differences in potency based on substitution pattern have been observed [1].

Mechanistic Studies of Dopamine β-Hydroxylase (DBH) and Related Oxidoreductases

As a benzylhydrazine derivative, it can serve as a mechanism-based inhibitor for DBH and potentially other copper-dependent enzymes, with quantifiable isotope effects supporting detailed mechanistic investigations [1].

Synthetic Intermediate for Fluorinated Heterocyclic Libraries

The hydrazine group is a versatile handle for constructing pyrazoles, pyrazolines, and hydrazones. The defined synthetic route from 3-methoxy-4-fluoroaniline ensures reliable access for medicinal chemistry campaigns requiring fluorinated building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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